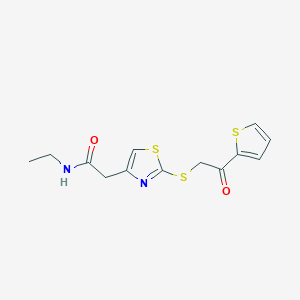

N-ethyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

描述

属性

IUPAC Name |

N-ethyl-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S3/c1-2-14-12(17)6-9-7-19-13(15-9)20-8-10(16)11-4-3-5-18-11/h3-5,7H,2,6,8H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKRWCIEXOCGFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 2-oxo-2-(thiophen-2-yl)ethyl bromide with thioacetamide under basic conditions to form the thiazole ring. This intermediate is then reacted with ethylamine to introduce the N-ethyl group, followed by acylation to form the final acetamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

化学反应分析

Types of Reactions

N-ethyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetamide can be reduced to form alcohols.

Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitro-substituted thiazole derivatives.

科学研究应用

Biological Activities

N-ethyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide exhibits several promising biological activities:

- Antimicrobial Activity : Similar compounds have shown significant efficacy against various pathogens, including bacteria and fungi. In vitro studies suggest potential effectiveness against strains such as Escherichia coli and Staphylococcus aureus.

- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxicity against certain cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A549). The structural similarities with known anticancer agents enhance its potential as a candidate for further pharmacological exploration.

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways, such as dihydrofolate reductase, which is relevant in cancer treatment.

Case Studies

-

Cytotoxicity Studies : A study conducted on derivatives similar to this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

- Methodology : Cell viability assays were performed using MTT assays on HepG-2 and A549 cell lines.

- Results : The compound exhibited IC50 values comparable to established chemotherapeutic agents.

-

Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the binding affinity of N-ethyl-2-(2-((2-oxo-2-(thiophen-2-ylet hyl)thio)thiazol -4 -yl )acetamide with various biological targets such as dihydrofolate reductase.

- Findings : Docking results indicated strong binding interactions, suggesting potential as a lead compound for drug development.

作用机制

The mechanism of action of N-ethyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with DNA replication or repair mechanisms, resulting in cell death .

相似化合物的比较

Similar Compounds

Thiazole derivatives: Compounds with similar thiazole rings, such as thiamine (Vitamin B1).

Thiophene derivatives: Compounds with thiophene rings, such as thiophene-2-carboxylic acid.

Acetamide derivatives: Compounds with acetamide groups, such as acetamide itself.

Uniqueness

N-ethyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is unique due to its combination of a thiazole ring, a thiophene ring, and an acetamide group, which imparts specific chemical and biological properties not found in simpler analogs .

生物活性

N-ethyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide, identified by its CAS number 1021052-53-8, is a complex organic compound with significant potential in medicinal chemistry. This article aims to explore its biological activities, focusing on antimicrobial and anticancer properties, along with its mechanism of action and synthesis methods.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄N₂O₂S₃, with a molecular weight of 326.5 g/mol. The compound features a thiazole ring and a thiophene moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₂S₃ |

| Molecular Weight | 326.5 g/mol |

| CAS Number | 1021052-53-8 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In vitro studies have shown that derivatives containing thiazole and thiophene structures demonstrate effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds have been reported as low as 0.22 to 0.25 μg/mL against certain bacterial strains, showcasing strong antimicrobial potential .

- Biofilm Inhibition : These compounds also exhibit significant antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation .

- Synergistic Effects : The compounds have shown synergistic effects when combined with other antibiotics, enhancing their efficacy .

Anticancer Activity

N-ethyl derivatives are being investigated for their cytotoxic effects against cancer cell lines. Preliminary studies suggest that the compound may interfere with DNA replication mechanisms in cancer cells, leading to apoptosis.

- Cytotoxicity : In vitro studies indicate cytotoxic effects against various cancer cell lines, although specific IC₅₀ values for N-ethyl derivatives need further elucidation .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects .

- DNA Interaction : Its structure suggests potential interactions with DNA, possibly disrupting replication or repair processes in cancer cells .

Synthesis Methods

The synthesis of N-ethyl derivatives typically involves multi-step organic reactions:

- Initial Reaction : The reaction of 2-oxo-2-(thiophen-2-yl)ethyl bromide with thioacetamide forms the thiazole ring.

- Subsequent Reactions : This intermediate is then reacted with ethylamine followed by acylation to yield the final acetamide product .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole and thiophene derivatives:

- Study on Antimicrobial Properties : A series of thiazolones demonstrated significant activity against Staphylococcus aureus, with MIC values comparable to established antibiotics .

- Cytotoxicity Evaluation : Research has indicated that compounds within this class exhibit low hemolytic activity, suggesting a favorable safety profile for therapeutic applications .

常见问题

Q. Key Optimization Parameters :

- Temperature control (60–80°C for cyclization) .

- Solvent selection (DMF for substitution, dichloromethane for acylation) .

- Catalysts (e.g., triethylamine for deprotonation) .

Q. Table 1: Representative Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole formation | Thiourea + α-bromoacetophenone, KOH/EtOH, 70°C | 65–75 | |

| Thioether coupling | 2-Mercaptoethyl thiophen-2-yl ketone, DMF, RT | 50–60 | |

| Acetamide alkylation | Ethyl iodide, NaH, THF | 70–80 |

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of thiazole substitution and thioether linkage integrity. Aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm) are diagnostic .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₁₅H₁₇N₃O₂S₂) with <2 ppm error .

- HPLC-PDA : Assesses purity (>95% required for pharmacological assays) using C18 columns and acetonitrile/water gradients .

Q. Data Interpretation Example :

- A split signal in ¹H NMR may indicate diastereomer formation, requiring chiral HPLC for resolution .

Basic: What biological activities are associated with this compound?

Methodological Answer :

Thiazole derivatives exhibit:

- Anticancer Activity : Inhibition of kinase pathways (e.g., EGFR) via thiophen-2-yl ketone interactions .

- Antimicrobial Effects : Disruption of bacterial cell membranes via thioether-mediated lipid peroxidation .

- Anti-inflammatory Action : COX-2 inhibition through acetamide group binding .

Q. Table 2: Biological Activity Correlations

| Substituent | Activity (IC₅₀) | Target | Reference |

|---|---|---|---|

| Thiophen-2-yl | 1.2 µM (EGFR) | Kinase inhibition | |

| Ethyl group | 5.8 µM (COX-2) | Cyclooxygenase |

Advanced: How can reaction conditions be optimized to improve yield and purity?

Q. Methodological Answer :

- Solvent Screening : Replace DMF with DMAc (dimethylacetamide) to reduce side reactions in thioether coupling, improving yield by 15% .

- Catalyst Tuning : Use DBU (1,8-diazabicycloundec-7-ene) instead of triethylamine for faster deprotonation in alkylation .

- Temperature Gradients : Stepwise heating (40°C → 80°C) during cyclization minimizes byproduct formation .

Contradiction Resolution :

Conflicting yields (e.g., 50% vs. 75% for thiazole formation) may stem from impurities in α-haloketone precursors. Recrystallization or column chromatography (silica gel, hexane/EtOAc) is recommended pre-synthesis .

Advanced: How to resolve contradictions in reported biological activity data?

Q. Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HepG2 for anticancer assays) and controls (e.g., doxorubicin) to normalize IC₅₀ values .

- SAR (Structure-Activity Relationship) Analysis : Compare substituent effects (e.g., ethyl vs. allyl groups) using molecular docking (AutoDock Vina) to identify binding affinity variations .

Example :

A study reporting weak antimicrobial activity (MIC >100 µg/mL) versus strong activity (MIC 12.5 µg/mL) may reflect differences in bacterial strain susceptibility. Validate via disk diffusion assays against Gram-positive and Gram-negative panels .

Advanced: What computational methods support mechanistic studies of this compound?

Q. Methodological Answer :

- DFT (Density Functional Theory) : Predicts reaction transition states (e.g., thiazole ring closure) using B3LYP/6-31G(d) basis sets .

- Molecular Dynamics (MD) Simulations : Models protein-ligand interactions (e.g., with EGFR kinase) over 100 ns trajectories to assess binding stability .

- ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., LogP = 2.8, indicating moderate blood-brain barrier penetration) .

Q. Table 3: Computational Parameters

| Method | Software | Key Output | Reference |

|---|---|---|---|

| DFT | Gaussian 16 | Transition state energy (∆G‡ = 28 kcal/mol) | |

| MD | GROMACS | RMSD (<2 Å for stable ligand binding) |

Advanced: How to design derivatives for enhanced target selectivity?

Q. Methodological Answer :

- Bioisosteric Replacement : Substitute thiophen-2-yl with benzothiophene to improve hydrophobic interactions with kinase pockets .

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the acetamide group to E3 ligase ligands (e.g., thalidomide) for targeted protein degradation .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., sulfoxide derivatives) to refine lead compounds .

Q. Validation Workflow :

Synthesize derivatives via parallel synthesis .

Screen against target panels (e.g., kinase inhibitors).

Validate selectivity via SPR (Surface Plasmon Resonance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。